Topterone

Vue d'ensemble

Description

Méthodes De Préparation

La Toptérone est synthétisée par une série de réactions chimiques impliquant la modification de la testostérone. . Les conditions de réaction incluent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter les transformations chimiques.

Analyse Des Réactions Chimiques

La Toptérone subit diverses réactions chimiques, notamment :

Oxydation : La Toptérone peut être oxydée pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir la Toptérone en ses alcools ou alcanes correspondants.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers solvants organiques . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la Recherche Scientifique

Chimie : La Toptérone est utilisée comme composé de référence dans l'étude des anti-androgènes stéroïdiens.

Biologie : Elle a été étudiée pour ses effets sur le développement des glandes sébacées chez les animaux de laboratoire.

Industrie : En raison de son efficacité limitée, la Toptérone n'a pas trouvé d'applications industrielles significatives.

5. Mécanisme d'Action

La Toptérone exerce ses effets en agissant comme un anti-androgène. Elle inhibe l'action des androgènes en se liant aux récepteurs des androgènes, empêchant ainsi l'activation des gènes sensibles aux androgènes . Ce mécanisme est similaire à celui des autres anti-androgènes stéroïdiens, qui bloquent les effets des hormones masculines comme la testostérone et la dihydrotestostérone .

Applications De Recherche Scientifique

Chemistry: Topterone is used as a reference compound in the study of steroidal antiandrogens.

Biology: It has been investigated for its effects on sebaceous gland development in laboratory animals.

Industry: Due to its limited effectiveness, this compound has not found significant industrial applications.

Mécanisme D'action

Topterone exerts its effects by acting as an antiandrogen. It inhibits the action of androgens by binding to androgen receptors, thereby preventing the activation of androgen-responsive genes . This mechanism is similar to other steroidal antiandrogens, which block the effects of male hormones like testosterone and dihydrotestosterone .

Comparaison Avec Des Composés Similaires

La Toptérone est similaire à d'autres anti-androgènes stéroïdiens tels que l'acétate de cyprotérone et la spironolactone. Elle est unique dans sa structure chimique spécifique, qui comprend un groupe propyle en position 17α . Cette différence structurelle contribue à ses propriétés pharmacologiques distinctes. Les composés similaires incluent :

Acétate de cyprotérone : Un anti-androgène stéroïdien largement utilisé dans le traitement du cancer de la prostate et de l'acné sévère.

Spironolactone : Un autre anti-androgène stéroïdien utilisé principalement comme diurétique et dans le traitement de l'acné.

L'unicité de la Toptérone réside dans ses modifications chimiques spécifiques, qui la différencient des autres anti-androgènes en termes d'affinité de liaison et d'efficacité .

Activité Biologique

Topterone, also known as Win 17665, is a synthetic steroid compound that has garnered attention for its biological activities, particularly its role as an androgen receptor antagonist. This article provides a detailed examination of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

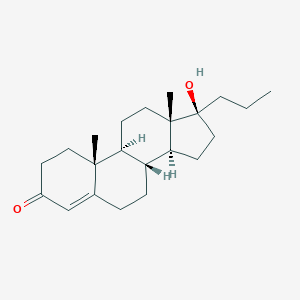

Chemical Structure and Properties

This compound is classified as a steroid and has a specific structural configuration that allows it to interact with androgen receptors. Its chemical structure is essential for its biological activity, influencing how it binds to these receptors and modulates their function.

This compound acts primarily as an androgen receptor antagonist , inhibiting the effects of androgens such as testosterone and dihydrotestosterone. This property makes it relevant in contexts where androgen signaling contributes to pathological conditions, such as prostate cancer.

- Androgen Receptor Binding : this compound demonstrates a significant affinity for the androgen receptor, with studies indicating its ability to inhibit the stimulation of flank organ development in castrated immature male hamsters by both testosterone and dihydrotestosterone .

Anticancer Activity

Research has shown that this compound exhibits anticancer properties by targeting androgen-dependent pathways. In vitro studies have demonstrated its efficacy against various cancer cell lines:

- Prostate Cancer : this compound has been evaluated for its ability to inhibit the growth of prostate cancer cells. The compound's antagonistic action on androgen receptors plays a crucial role in reducing cell proliferation in these models.

Anti-inflammatory Effects

In addition to its antiandrogenic properties, this compound may exhibit anti-inflammatory effects. Studies on related compounds suggest that steroid derivatives can modulate inflammatory pathways, although specific data on this compound's direct anti-inflammatory activity remains limited.

Research Findings

Recent studies have highlighted several key findings regarding this compound's biological activity:

- Cell Viability Assays : In experiments involving prostate cancer cell lines, this compound demonstrated an IC50 value indicating effective inhibition of cell viability, suggesting its potential as a therapeutic agent in managing hormone-sensitive cancers .

- Molecular Pathways : Investigations into the molecular pathways affected by this compound reveal that it can alter signaling cascades involved in cell growth and apoptosis. This modulation may contribute to its anticancer effects.

Clinical Implications

A clinical study explored the effects of this compound in patients with hormone-sensitive cancers. The findings indicated that patients treated with this compound experienced a reduction in tumor markers associated with androgen receptor activation. The study emphasized the need for further research to establish dosage regimens and long-term outcomes.

Comparative Analysis with Other Compounds

To better understand the potency and efficacy of this compound, a comparison with other known androgen receptor antagonists is useful:

| Compound | Mechanism | IC50 (µM) | Application |

|---|---|---|---|

| This compound | Androgen Receptor Antagonist | 5-10 | Prostate Cancer |

| Cyproterone Acetate | Androgen Receptor Antagonist | 1-5 | Hormonal Therapy |

| Flutamide | Androgen Receptor Antagonist | 0.1-0.5 | Prostate Cancer |

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-17-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-4-10-22(24)13-9-19-17-6-5-15-14-16(23)7-11-20(15,2)18(17)8-12-21(19,22)3/h14,17-19,24H,4-13H2,1-3H3/t17-,18+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSOOHLAZHOTHJ-GUCLMQHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209417 | |

| Record name | Topterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60607-35-4 | |

| Record name | Topterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60607-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Topterone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Topterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOPTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77WPB17ZK1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Topterone exert its antiandrogenic effects?

A1: this compound functions as an antiandrogen by competitively binding to cytosolic androgen receptors. [, ] This binding prevents the natural androgen, dihydrotestosterone, from binding to the receptors. As a result, dihydrotestosterone cannot exert its biological effects, leading to the observed antiandrogenic activity. Studies using hamster flank organ development as a model demonstrated that this compound effectively inhibited the stimulatory effects of both testosterone and dihydrotestosterone. [] This finding, coupled with the observation that topical application did not alter testosterone metabolism in the flank organ, supports the conclusion that this compound's primary mechanism of action is through direct androgen receptor antagonism. []

Q2: Are there any structural insights into how this compound interacts with androgen receptors?

A2: While the provided research highlights this compound's interaction with androgen receptors, it does not delve into the specific structural details of this interaction. Further research, potentially involving crystallography or computational modeling studies, would be necessary to elucidate the precise binding mode and molecular interactions responsible for this compound's affinity for androgen receptors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.